2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide
Overview
Description
2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is an organic compound that features a benzamide core with various substituents, including a chloro group, a methyl group, and a pyrrolidinyl-phenylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe pyrrolidinyl-phenylcarbamothioyl moiety is then introduced via a series of coupling reactions, often involving reagents such as thionyl chloride and pyrrolidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a variety of functionalized benzamides .
Scientific Research Applications
2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its efficacy and safety as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-4-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-13-8-9-14(15(20)12-13)18(24)22-19(25)21-16-6-2-3-7-17(16)23-10-4-5-11-23/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDISZGWQKPSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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